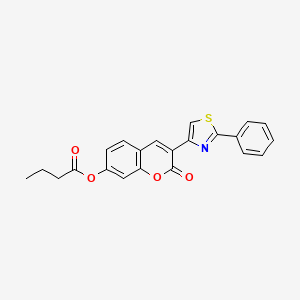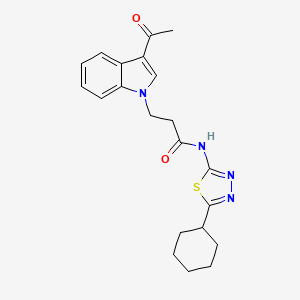
5,7-Dimethoxy-4-phenylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethoxy-4-phenylchromen-2-one: is a chemical compound belonging to the class of chromen-2-ones, also known as coumarins. This compound is characterized by the presence of methoxy groups at the 5th and 7th positions and a phenyl group at the 4th position of the chromen-2-one structure. It has a molecular formula of C17H14O4 and a molecular weight of 282.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethoxy-4-phenylchromen-2-one typically involves the condensation of appropriate phenolic compounds with benzaldehyde derivatives under acidic or basic conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale Pechmann condensation reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethoxy-4-phenylchromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5,7-Dimethoxy-4-phenylchromen-2-one is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Biology and Medicine: In biological and medical research, this compound is studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. It is also used as a reference substance for drug impurities and reagents .
Industry: In the industrial sector, this compound is utilized in the production of dyes, fragrances, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-4-phenylchromen-2-one involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Comparison with Similar Compounds
5,7-Dimethoxyflavone: Similar structure with methoxy groups at the 5th and 7th positions but lacks the phenyl group at the 4th position.
4-Phenylcoumarin: Similar structure with a phenyl group at the 4th position but lacks the methoxy groups at the 5th and 7th positions.
Uniqueness: 5,7-Dimethoxy-4-phenylchromen-2-one is unique due to the presence of both methoxy groups and a phenyl group, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C17H14O4 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
5,7-dimethoxy-4-phenylchromen-2-one |
InChI |
InChI=1S/C17H14O4/c1-19-12-8-14(20-2)17-13(11-6-4-3-5-7-11)10-16(18)21-15(17)9-12/h3-10H,1-2H3 |
InChI Key |
YYLAUZVFWOZLCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-imidazol-5-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide](/img/structure/B12185054.png)
![1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methylpropan-1-one](/img/structure/B12185058.png)
![N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B12185069.png)

![Ethyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate](/img/structure/B12185096.png)
![8,8-Dimethyl-4-phenyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one](/img/structure/B12185097.png)

![[(4-Chlorophenyl)phenylmethyl][(4-methoxyphenyl)methyl]amine](/img/structure/B12185106.png)
![5-amino-1-cyclopentyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12185116.png)
![2-methyl-1-oxo-N-[2-(pyridin-4-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B12185119.png)

![N-[3-(acetylamino)phenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide](/img/structure/B12185128.png)

![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-ethylacetamide](/img/structure/B12185140.png)
